molecular formula C14H13F2N B3341503 4-Fluoro-N-(2-fluorobenzyl)-2-methylaniline CAS No. 1021080-27-2

4-Fluoro-N-(2-fluorobenzyl)-2-methylaniline

Cat. No.: B3341503
CAS No.: 1021080-27-2
M. Wt: 233.26 g/mol
InChI Key: KQPBTVMFBVXIMR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-Fluoro-N-(2-fluorobenzyl)-2-methylaniline (IUPAC name: 4-fluoro-N-[(2-fluorophenyl)methyl]-2-methylaniline) is a fluorinated aromatic amine with the molecular formula C₁₄H₁₃F₂N and a molecular weight of 233.26 g/mol. The compound features:

  • A 2-methylaniline backbone substituted with a fluorine atom at the para position (C4).
  • A 2-fluorobenzyl group (-CH₂-C₆H₄F) attached to the nitrogen atom of the aniline moiety.

This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The fluorine atoms enhance metabolic stability and influence intermolecular interactions such as hydrogen bonding and π-π stacking .

  • Buchwald-Hartwig coupling: Palladium-catalyzed coupling of 2-fluoro-N-(2-fluorobenzyl)aniline derivatives with methyl halides .
  • Reductive amination: Reaction of 4-fluoro-2-methylaniline with 2-fluorobenzaldehyde under hydrogenation conditions .

Properties

IUPAC Name

4-fluoro-N-[(2-fluorophenyl)methyl]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N/c1-10-8-12(15)6-7-14(10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPBTVMFBVXIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801210098
Record name 2-Fluoro-N-(4-fluoro-2-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021080-27-2
Record name 2-Fluoro-N-(4-fluoro-2-methylphenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021080-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-(4-fluoro-2-methylphenyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801210098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(2-fluorobenzyl)-2-methylaniline typically involves the reaction of 2-fluorobenzyl chloride with 4-fluoro-2-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(2-fluorobenzyl)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Fluoro-N-(2-fluorobenzyl)-2-methylaniline has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological targets.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2-fluorobenzyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers

Compounds with fluorobenzyl or methylaniline groups in different positions exhibit distinct physicochemical and biological behaviors:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications Reference
4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline C₁₄H₁₃F₂N F at C4 (aniline), F at C3 (benzyl) 233.26 Enhanced lipophilicity; antiviral research
4-Fluoro-N-(4-fluorobenzyl)-2-methylaniline C₁₄H₁₃F₂N F at C4 (aniline), F at C4 (benzyl) 233.26 Reduced steric hindrance; crystallography studies
2-Fluoro-N-(2-fluorobenzyl)-4-methylaniline C₁₄H₁₃F₂N F at C2 (aniline), F at C2 (benzyl) 233.26 Altered electronic density; catalyst ligand

Key Observations :

  • Electron-withdrawing effects : Fluorine at the benzyl C2 position (as in the target compound) increases acidity of the NH group compared to C3/C4 isomers .
  • Crystallinity : 4-Fluoro-N-(4-fluorobenzyl)-2-methylaniline forms more stable crystals due to symmetric fluorine placement, aiding X-ray diffraction studies .

Halogen-Substituted Analogues

Replacing fluorine with other halogens alters reactivity and binding affinity:

Compound Name Molecular Formula Halogen Substituents Molecular Weight (g/mol) Applications Reference
4-Chloro-N-(2-fluorobenzyl)-2-methylaniline C₁₄H₁₃ClFN Cl at C4 (aniline), F at C2 (benzyl) 251.71 Antimicrobial agent precursor
4-Bromo-5-fluoro-2-methylaniline C₇H₇BrFN Br at C4, F at C5 (aniline) 204.04 Intermediate in dye synthesis
3-Chloro-N-(3-fluorobenzyl)-2-methylaniline C₁₄H₁₃ClFN Cl at C3 (aniline), F at C3 (benzyl) 251.71 Anticancer candidate

Key Observations :

  • Size and polarity : Bromine and chlorine increase molecular weight and polarizability, enhancing binding to hydrophobic protein pockets .
  • Reactivity : Chlorine-substituted analogues undergo faster nucleophilic substitution than fluorine derivatives .

Functional Group Variants

Modifications to the benzyl or aniline groups impact biological activity:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Applications Reference
4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline C₁₂H₁₂FNO Furan ring instead of fluorobenzyl 205.23 Fluorescent probe development
3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline C₁₅H₁₅FN₂O₃ Methoxy and nitro groups 306.29 Photostability studies
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide C₂₀H₁₈F₂N₂O₄S₂ Sulfonamide backbone 488.49 Enzyme inhibition (e.g., COX-2)

Key Observations :

  • Planarity and conjugation: The furan variant (C₁₂H₁₂FNO) exhibits red-shifted UV-Vis absorption due to extended π-conjugation .
  • Biological activity : Sulfonamide derivatives show higher binding affinity to enzymes compared to aniline-based compounds .

Biological Activity

4-Fluoro-N-(2-fluorobenzyl)-2-methylaniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. The presence of fluorine atoms in its structure can significantly influence its biological activity, including interactions with biological targets such as enzymes and receptors.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H12F2N
  • Molecular Weight : Approximately 235.24 g/mol

The presence of fluorine atoms enhances lipophilicity and can improve the compound's binding affinity to biological targets, making it an interesting subject for further investigation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine substituents can enhance hydrogen bonding capabilities, thus influencing enzyme activity and receptor interactions. This compound is believed to act through competitive inhibition mechanisms, particularly in enzymatic pathways relevant to disease processes.

Inhibition of Tyrosinase

Research has demonstrated that derivatives of fluorinated anilines, including compounds similar to this compound, exhibit significant inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. For example, a related compound showed an IC50 value of 0.18 μM, indicating potent inhibition compared to the reference compound kojic acid (IC50 = 17.76 μM) .

Antimelanogenic Effects

In vitro studies on B16F10 cells have shown that certain derivatives exert antimelanogenic effects without cytotoxicity. This suggests that this compound and its analogs could be explored as potential agents for treating hyperpigmentation disorders .

Table 1: Summary of Biological Activities

CompoundTarget EnzymeIC50 (μM)Effect
This compoundTyrosinaseTBDAntimelanogenic
Related CompoundTyrosinase0.18Competitive Inhibitor
Kojic AcidTyrosinase17.76Reference Inhibitor

Synthesis and Applications

The synthesis of this compound involves several steps, typically starting from commercially available fluorinated anilines. The synthetic pathways often include reactions such as nucleophilic substitution and coupling reactions that allow for the introduction of the fluorobenzyl group.

This compound serves as a building block in drug development and material science due to its unique electronic properties imparted by the fluorine substituents. Its applications extend beyond pharmaceuticals into areas such as polymer science and coatings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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